N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a compound that contains a furan nucleus, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of amines with carbonyl chlorides, followed by treatment with diphosphorus pentasulfide to afford the corresponding carbothioamide . The carbothioamide is then oxidized to form the final compound .Scientific Research Applications
Synthesis and Characterization
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide and related compounds are synthesized and characterized to explore their potential in various chemical and pharmaceutical applications. These compounds serve as intermediates in the synthesis of more complex heterocyclic compounds. For instance, the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from furan-2,3-diones have been extensively studied, revealing insights into the mechanisms of reactions and the electronic structures of the reactants and products (İ. Yıldırım & F. Kandemirli, 2005). These findings are crucial for understanding the chemical behavior of furan-based carboxamides and their potential applications.
Supramolecular Chemistry
Research into the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, such as N-2-pyrazinyl-2-furancarboxamide, has provided valuable insights into the influence of heteroatom substitution on π-based interactions and hydrogen bonding in the stabilization of supramolecular architectures (Maryam Rahmani et al., 2016). These studies highlight the importance of molecular design in developing materials with specific crystal packing and properties.
Biological Activity
Compounds derived from or related to this compound have been evaluated for their biological activities, including antimicrobial, anticancer, and analgesic properties. For example, studies on the synthesis, recyclization under the action of methanol, and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides reveal the potential of furan-based compounds in developing new therapeutic agents (S. Igidov et al., 2022). Additionally, the synthesis and antimicrobial and anticancer activities of various heterocyclic derivatives underscore the broad spectrum of biological activities associated with these compounds (Yasser H. Zaki et al., 2018).
Mechanism of Action
Target of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas
Mode of Action
It is known that furan derivatives can interact with various biomolecules like proteins and amino acids . The compound may interact with its targets via the furan nucleus, which is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics
Result of Action
Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and diuretic activities
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-4-2-8-20-12)17-9-10-13(16-6-5-15-10)11-3-1-7-19-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHLSBPZJROQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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